5-[2-({4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound “5-[2-({4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-2,3-dihydro-1H-indol-2-one” is a complex organic molecule featuring multiple functional groups, including an indole core, a triazole ring, and a pyridine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the triazole ring, and the attachment of the pyridine moiety. Typical synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Triazole Ring: This can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and triazole rings.
Reduction: Reduction reactions may target the carbonyl group in the indole core.
Substitution: The aromatic rings (indole, pyridine, and triazole) can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound, given its structural complexity, could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: The compound might interact with enzymes, receptors, or DNA.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their biological activities, such as tryptophan and serotonin.
Triazole Derivatives: Used in antifungal agents like fluconazole.
Pyridine Derivatives: Found in many pharmaceuticals, such as niacin and pyridoxine.
Uniqueness
The uniqueness of this compound lies in its combination of these three moieties, potentially offering a unique profile of biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-[2-[[4-(2-propan-2-ylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C26H23N5O2S/c1-16(2)20-7-3-4-8-22(20)31-25(18-6-5-11-27-14-18)29-30-26(31)34-15-23(32)17-9-10-21-19(12-17)13-24(33)28-21/h3-12,14,16H,13,15H2,1-2H3,(H,28,33) |
InChI Key |
FCNROVJXTZHGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)NC(=O)C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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